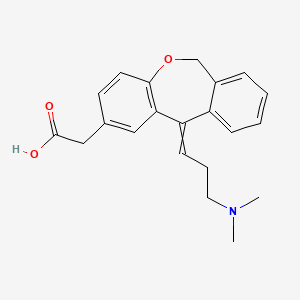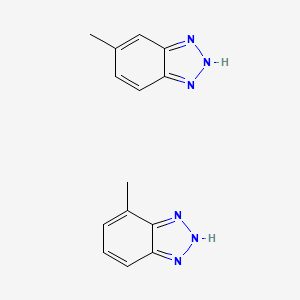
(E)-Olopatadine
概要
説明
(E)-Olopatadine is a selective histamine H1 receptor antagonist, commonly used as an antihistamine to treat allergic conditions such as allergic rhinitis and conjunctivitis. It is known for its efficacy in reducing symptoms like itching, redness, and swelling by inhibiting the action of histamine, a substance in the body that causes allergic symptoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Olopatadine typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of a suitable aromatic aldehyde with a Grignard reagent to form an intermediate alcohol.
Cyclization: The intermediate undergoes cyclization in the presence of a strong acid to form a cyclic compound.
Formation of this compound:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography for purification.
化学反応の分析
Types of Reactions: (E)-Olopatadine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(E)-Olopatadine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of histamine H1 receptor antagonists.
Biology: Researchers use it to understand the mechanisms of allergic reactions and the role of histamine in the body.
Medicine: It is extensively studied for its therapeutic effects in treating allergic conditions.
Industry: It is used in the formulation of various pharmaceutical products aimed at treating allergies.
作用機序
(E)-Olopatadine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine. This prevents the cascade of events that lead to allergic symptoms. The molecular targets include the histamine H1 receptors located on the surface of various cells, including those in the respiratory tract and eyes. The pathways involved include the inhibition of histamine-induced signaling pathways that lead to inflammation and allergic responses.
類似化合物との比較
Cetirizine: Another histamine H1 receptor antagonist used to treat allergies.
Loratadine: A non-sedating antihistamine with similar uses.
Fexofenadine: Known for its minimal sedative effects and used to treat allergic symptoms.
Uniqueness of (E)-Olopatadine: this compound is unique due to its high selectivity for histamine H1 receptors and its dual action as both an antihistamine and a mast cell stabilizer. This dual action makes it particularly effective in reducing allergic symptoms with minimal side effects.
特性
IUPAC Name |
2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIMVDZLSHOPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B7908099.png)
![2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride](/img/structure/B7908104.png)





![[(2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl sulfamate](/img/structure/B7908152.png)



![2,3-dihydroxybutanedioic acid;[(R)-[3-[1-(dimethylamino)ethyl]phenyl]-ethyl-methylazaniumyl]formate](/img/structure/B7908196.png)
![(3S,6S)-2-(hydroxymethyl)-6-[2-(hydroxymethyl)phenoxy]oxane-3,4,5-triol](/img/structure/B7908198.png)
